Superior CDK4 Inhibitory Potency Compared to FDA-Approved CDK4/6 Inhibitors
Cimpuciclib tosylate exhibits a CDK4 IC50 of 0.49 nM, which represents a substantial increase in biochemical potency compared to the FDA-approved CDK4/6 inhibitors palbociclib (11 nM), ribociclib (10 nM), and abemaciclib (2 nM) . This difference is derived from cross-study comparison of reported biochemical assay data [1][2].
| Evidence Dimension | CDK4-cyclin D1 inhibitory potency |
|---|---|
| Target Compound Data | 0.49 nM |
| Comparator Or Baseline | Palbociclib (11 nM), Ribociclib (10 nM), Abemaciclib (2 nM) |
| Quantified Difference | Approximately 20-fold (vs palbociclib/ribociclib) and 4-fold (vs abemaciclib) |
| Conditions | Biochemical kinase inhibition assay (reported IC50 values from respective studies) |
Why This Matters
Higher intrinsic biochemical potency may translate to lower effective concentrations in cell-based assays and potentially reduced off-target effects at therapeutic doses, impacting both in vitro experimental design and in vivo efficacy studies.
- [1] O'Leary B, Finn RS, Turner NC. Treating cancer with selective CDK4/6 inhibitors. Nat Rev Clin Oncol. 2016;13(7):417-430. View Source
- [2] Cancer Treatment Reviews. Table 1: Characteristics of key CDK4/6 inhibitors in development. View Source
